4-Chloro-2-fluoro-N-methylaniline
Overview
Description
4-Chloro-2-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is used in the preparation of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the use of a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves the use of palladium-catalyzed amination of aryl halides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methylamine group . The molecular weight of this compound is 159.59 g/mol .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.537 and a density of 1.126 g/mL at 25 °C .Scientific Research Applications
Metabolic Pathways and Hydroxylation
4-Chloro-2-fluoro-N-methylaniline has been studied for its metabolic pathways, particularly in relation to liver microsomal metabolism. For instance, the rat liver microsomal metabolism of this compound and similar substances has been investigated, revealing products from side-chain C-hydroxylation and N-hydroxylation, among others. These studies are essential for understanding the compound's biochemical interactions and potential toxicity or therapeutic applications (Boeren et al., 1992).
Chemical Reactions and Mechanisms
Research on this compound includes studies on its involvement in various chemical reactions, such as nucleophilic aromatic substitution (SNAr) reactions in dimethyl sulphoxide. These studies provide insights into the electronic and steric effects on reaction mechanisms, crucial for synthesizing new compounds and understanding chemical interactions (Onyido & Hirst, 1991).
Crystallography and Molecular Interactions
Crystallographic studies have been conducted to understand the molecular structure of this compound and its derivatives. For example, the cocrystallization of this compound with succinimide has been examined, providing insights into molecular interactions like hydrogen bonding and π–π stacking, which are significant for pharmaceutical and material science applications (Mayes et al., 2008).
Spectral Analysis and Vibrational Studies
The compound has also been a subject of spectroscopic analysis. Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been used to study the vibrational modes of this compound and related compounds. These analyses contribute to the understanding of molecular vibrations and their implications in material properties and molecular identification (Arjunan & Mohan, 2008).
Metabonomic Assessment and Toxicity
Metabonomic approaches have been applied to assess the toxicity of this compound and related compounds. High-resolution nuclear magnetic resonance (NMR) spectroscopy has been utilized to detect changes in metabolite profiles, which can be instrumental in identifying potential biomarkers of xenobiotic toxicity and understanding the compound's effects on biological systems (Bundy et al., 2002).
Synthesis and Chemical Preparation
Research has also focused on the synthesis of derivatives of this compound for various applications, including potential pharmaceutical uses. Innovative synthetic methods are being developed to create key intermediates for the preparation of compounds like HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-2-fluoro-N-methylaniline is primarily used as a laboratory chemical and in the synthesis of other substances . . It’s important to note that the safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The safety data sheet indicates that it may cause respiratory irritation , suggesting that it could have effects at the cellular level in the respiratory system.
properties
IUPAC Name |
4-chloro-2-fluoro-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHMRMPHDKGPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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